molecular formula C21H34O3 B129496 3alpha,21-Dihydroxy-5beta-pregnan-20-one CAS No. 567-03-3

3alpha,21-Dihydroxy-5beta-pregnan-20-one

Cat. No. B129496
CAS RN: 567-03-3
M. Wt: 334.5 g/mol
InChI Key: CYKYBWRSLLXBOW-DATPGIFZSA-N
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Description

“3alpha,21-Dihydroxy-5beta-pregnan-20-one” is a chemical compound with the linear formula C21H34O3 . It is also known as Tetrahydrodeoxycorticosterone and is a neurosteroid . It is a potent positive allosteric modulator (PAM) of the GABAA receptor .


Molecular Structure Analysis

The molecular structure of “3alpha,21-Dihydroxy-5beta-pregnan-20-one” is represented by the formula C21H34O3 . It has a molecular weight of 334.49300 .


Physical And Chemical Properties Analysis

“3alpha,21-Dihydroxy-5beta-pregnan-20-one” has a density of 1.115g/cm3 and a boiling point of 470.3ºC at 760mmHg . Its flash point is 252.3ºC .

Scientific Research Applications

Role in Sex-Specific Medicine

Tetrahydrodeoxycorticosterone (THDOC) is considered a significant neurosteroid . Neurosteroids are involved in various physiological processes, including sexual differentiation . The role of THDOC in sex-specific medicine, particularly in relation to hormone regulation, is a subject of ongoing research .

Implication in Neurological Disorders

Neurosteroids like THDOC may play a role in neurological disorders. While the exact mechanisms are still under investigation, it’s believed that these compounds could influence neurodegenerative and mental disorders .

Involvement in Immune-Related Disorders

Research suggests that neurosteroids may have implications in immune-related disorders, such as pathogenic infections and autoimmune diseases . The role of THDOC in these processes is an area of active research.

Potential Role in Oncologic Conditions

There is a growing interest in the role of neurosteroids in oncologic conditions . As a neurosteroid, THDOC could potentially influence these conditions, although more research is needed to fully understand this relationship.

Influence on Cardiovascular Morbidities

Neurosteroids may also play a role in cardiovascular morbidities . The specific influence of THDOC on these conditions is still being explored.

6. Use in Metabolomics for Disease Detection A study has suggested the potential use of urine steroid metabolomics, which includes the analysis of compounds like THDOC, as a tool for detecting recurrent Adrenocortical Carcinoma (ACC) . This represents a promising new application of THDOC in disease detection and monitoring.

Mechanism of Action

Tetrahydrodeoxycorticosterone, also known as 3alpha,21-Dihydroxy-5beta-pregnan-20-one or Tetrahydro 11-Deoxycorticosterone, is an endogenous neurosteroid . This article aims to provide a comprehensive understanding of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Tetrahydrodeoxycorticosterone is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Tetrahydrodeoxycorticosterone acts as a potent positive allosteric modulator of the GABA A receptor . This means it enhances the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain .

Pharmacokinetics

It is known that its levels in plasma and brain increase during stress .

Result of Action

The potentiation of GABA A receptors by Tetrahydrodeoxycorticosterone results in sedative, anxiolytic, and anticonvulsant effects . Changes in the normal levels of this steroid, particularly during pregnancy and menstruation, may be involved in some types of epilepsy and premenstrual syndrome, as well as stress, anxiety, and depression .

Action Environment

Environmental factors, such as stress, can influence the action of Tetrahydrodeoxycorticosterone. Stress increases its concentration in plasma and the brain, which can enhance its modulatory effects on GABA A receptors .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-hydroxy-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKYBWRSLLXBOW-DATPGIFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308374
Record name Tetrahydrodeoxycorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha,21-Dihydroxy-5beta-pregnan-20-one

CAS RN

567-03-3
Record name Tetrahydrodeoxycorticosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=567-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrodeoxycorticosterone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrodeoxycorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,21-dihydroxy-5β-pregnan-20-one
Source European Chemicals Agency (ECHA)
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Record name TETRAHYDRODEOXYCORTICOSTERONE
Source FDA Global Substance Registration System (GSRS)
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